molecular formula C16H11F4NO B12626489 (3Z)-4,4,4-Trifluoro-1-(3-fluorophenyl)-3-(phenylimino)butan-1-one CAS No. 919998-08-6

(3Z)-4,4,4-Trifluoro-1-(3-fluorophenyl)-3-(phenylimino)butan-1-one

Cat. No.: B12626489
CAS No.: 919998-08-6
M. Wt: 309.26 g/mol
InChI Key: SGCZGYFYXYZNIS-UHFFFAOYSA-N
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Description

The compound "(3Z)-4,4,4-Trifluoro-1-(3-fluorophenyl)-3-(phenylimino)butan-1-one" is a fluorinated β-ketoimine derivative characterized by a trifluoromethyl group at the C4 position, a 3-fluorophenyl substituent at C1, and a phenylimino group at C3 in the Z-configuration. The Z-configuration of the imine moiety (C=N) introduces steric and electronic constraints that influence molecular geometry and intermolecular interactions.

Properties

CAS No.

919998-08-6

Molecular Formula

C16H11F4NO

Molecular Weight

309.26 g/mol

IUPAC Name

4,4,4-trifluoro-1-(3-fluorophenyl)-3-phenyliminobutan-1-one

InChI

InChI=1S/C16H11F4NO/c17-12-6-4-5-11(9-12)14(22)10-15(16(18,19)20)21-13-7-2-1-3-8-13/h1-9H,10H2

InChI Key

SGCZGYFYXYZNIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(CC(=O)C2=CC(=CC=C2)F)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Aryl Groups

Compound A : (3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one ()
  • Key Difference : Replacement of the 3-fluorophenyl group with a pyridin-2-yl moiety.
  • Impact: The pyridine ring introduces a nitrogen atom, altering electronic properties (e.g., increased polarity and hydrogen-bonding capability). The absence of a fluorine atom at the aryl position reduces electronegativity, which could influence reactivity in nucleophilic or electrophilic reactions.
Compound B : (3Z)-4,4,4-Trifluoro-1-(2-methoxyphenyl)-3-(phenylimino)butan-1-one ()
  • Key Difference : Replacement of the 3-fluorophenyl group with a 2-methoxyphenyl group.
  • Impact: The methoxy group is electron-donating (+M effect), contrasting with the electron-withdrawing fluorine (-I effect) in the target compound. This difference could modulate the electronic environment of the ketone and imine groups, altering redox potentials or tautomeric equilibria. Steric hindrance from the ortho-methoxy group may restrict rotational freedom, affecting molecular conformation and packing efficiency.
Table 1: Substituent Effects on Electronic and Steric Properties
Compound Aryl Substituent Electronic Effect Steric Impact
Target Compound 3-fluorophenyl Strong -I Moderate (meta-F)
Compound A () pyridin-2-yl Polarizable N Planar, enhances π-stacking
Compound B () 2-methoxyphenyl +M (electron-donating) High (ortho-OCH₃)

Conformational and Crystallographic Comparisons

Crystal Structure Insights ()

In the reported structure of a fluorophenyl-containing thiochromeno-isoxazole derivative:

Trifluoromethyl Group Effects ()

describes a pyrazole derivative with a trifluoromethyl group. Although structurally distinct, the trifluoromethyl group’s strong electron-withdrawing nature is consistent across compounds:

  • In the target compound, the CF₃ group at C4 may polarize the ketone moiety, enhancing its electrophilicity for nucleophilic addition reactions.

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